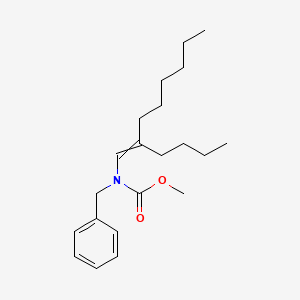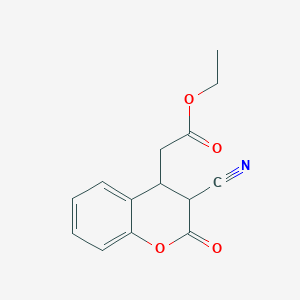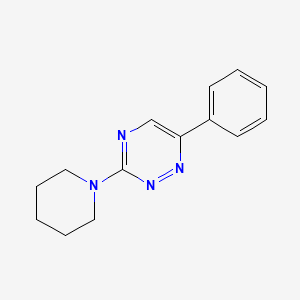![molecular formula C38H25N B14201116 N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine CAS No. 847253-70-7](/img/structure/B14201116.png)
N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a biphenyl group and a perylene moiety, which are connected through an amine linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine typically involves the coupling of a biphenyl derivative with a perylene derivative under specific reaction conditions. One common method involves the use of palladium-catalyzed amination reactions. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine may involve large-scale palladium-catalyzed coupling reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydroamines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used. The reactions are conducted under mild to moderate conditions.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents are used for substitution reactions. The conditions vary depending on the type of substitution desired.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It is also studied for its photophysical and photochemical properties.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, or antioxidant properties.
Medicine: Research is conducted to explore the compound’s potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate the function of specific receptors, resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-([1,1’-Biphenyl]-4-yl)-N-phenylperylen-3-amine
- N-([1,1’-Biphenyl]-2-yl)-N-phenylperylen-3-amine
- N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-2-amine
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-N-phenylperylen-3-amine is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. The position of the biphenyl group and the perylene moiety influences the compound’s reactivity, stability, and potential applications. This uniqueness makes it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
847253-70-7 |
|---|---|
Molecular Formula |
C38H25N |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-phenyl-N-(3-phenylphenyl)perylen-3-amine |
InChI |
InChI=1S/C38H25N/c1-3-11-26(12-4-1)28-15-7-18-30(25-28)39(29-16-5-2-6-17-29)36-24-23-34-32-20-9-14-27-13-8-19-31(37(27)32)33-21-10-22-35(36)38(33)34/h1-25H |
InChI Key |
CRSMMMSYVJIHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=C5C6=CC=CC7=C6C(=CC=C7)C8=C5C4=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B14201047.png)

![1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one](/img/structure/B14201060.png)


![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)



